Dichapetalin K

Description

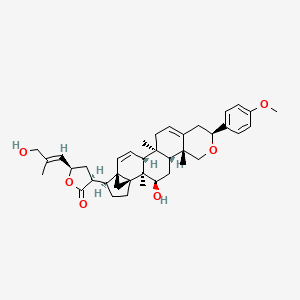

Structure

3D Structure

Properties

CAS No. |

876610-29-6 |

|---|---|

Molecular Formula |

C39H50O6 |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |

InChI |

InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1 |

InChI Key |

TUJRURFPAUTAHC-OJWYEGDGSA-N |

Isomeric SMILES |

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO |

Canonical SMILES |

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Dichapetalin K: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin K is a member of the dichapetalin class of triterpenoids, a unique group of natural products characterized by a 2-phenylpyrano moiety fused to a dammarane-type triterpenoid core. First isolated from the stem bark of Dichapetalum gelonioides, a plant species found in the Philippines, this compound and its analogues have garnered significant interest within the scientific community due to their potent cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological evaluation of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in natural product chemistry and drug discovery.

Discovery and Sourcing

This compound was first reported as a new phenylpyranotriterpenoid isolated from a re-collection of the stem bark of Dichapetalum gelonioides[1]. The initial investigation of this plant material led to the isolation of Dichapetalins A, I, and J, which showed promising selectivity against the SW626 human ovarian cancer cell line, prompting a larger-scale re-collection for further investigation[1]. It was from this second collection that this compound and L were discovered and structurally elucidated.

Experimental Protocols

Plant Material Extraction and Initial Fractionation

The isolation of this compound begins with a systematic extraction and fractionation of the plant material. The following protocol is a composite of established methods for the isolation of dichapetalins from Dichapetalum gelonioides[1].

-

Drying and Pulverization: The collected stem bark of Dichapetalum gelonioides is air-dried to a constant weight and then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material (approximately 12 kg) is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated four times to ensure the complete extraction of secondary metabolites.

-

Concentration and Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in 75% aqueous MeOH and partitioned against hexane to remove nonpolar constituents such as fats and waxes. The lower aqueous MeOH layer is retained and concentrated to dryness. This residue is then partitioned between 5% aqueous MeOH and ethyl acetate (EtOAc). The EtOAc-soluble fraction, which is enriched with triterpenoids, is collected for further purification[1].

Chromatographic Isolation and Purification of this compound

The ethyl acetate-soluble extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography (Initial Separation): The EtOAc extract (approximately 42 g) is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). This initial separation yields several pooled fractions[1].

-

Further Chromatographic Purification: The fractions containing compounds with TLC profiles similar to known dichapetalins are subjected to further purification steps. This typically involves repeated column chromatography on silica gel, often using different solvent systems, and may be followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

The precise details of the chromatographic conditions for the isolation of this compound, including the specific solvent gradients and the fraction from which it was isolated, are detailed in the primary literature and are crucial for successful replication.

Data Presentation

Structural and Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). While the specific raw data is extensive, a summary of the key identifying features is presented below. A comprehensive dataset would be found in the original publication by Fang et al. (2006).

| Data Type | Description |

| Molecular Formula | C₃₉H₅₂O₈ (Determined by HRESIMS) |

| ¹H NMR | Characteristic signals for a dammarane-type triterpenoid, including methyl singlets, olefinic protons, and signals corresponding to the 2-phenylpyrano moiety with a methoxy group substitution on the phenyl ring. |

| ¹³C NMR | Resonances consistent with 39 carbon atoms, including signals for carbonyls, olefinic carbons, and carbons of the triterpenoid skeleton and the substituted phenylpyrano group. |

| HRESIMS | Provides the exact mass of the molecule, confirming the molecular formula. |

Cytotoxicity Data of Dichapetalins

Dichapetalins, as a class, exhibit significant cytotoxic activity against a range of cancer cell lines. The substitution of a methoxy group at the C-4' position, a feature of this compound, has been noted to enhance cytotoxic potency. The following table presents representative IC₅₀ values for related dichapetalins to illustrate the general potency of this compound class. Specific IC₅₀ values for this compound against a comprehensive panel of cell lines are a subject for ongoing research.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dichapetalin A | SW626 (Ovarian) | 0.34 | [Fang et al., 2006] |

| Dichapetalin A | HCT116 (Colon) | 0.25 | [Long et al., 2013] |

| Dichapetalin N | HCT116 (Colon) | 0.017 | [Long et al., 2013] |

| Dichapetalin P | WM 266-4 (Melanoma) | 0.007 | [Long et al., 2013] |

Biological Activity and Signaling Pathways

Recent studies on dichapetalin-type triterpenoids (DTs) have begun to elucidate their mechanism of action, pointing towards an immunomodulatory role.

Inhibition of the cGas-STING Signaling Pathway

Research has shown that DTs can inhibit macrophage activation through the cGas-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Specifically, Dichapetalin A has been shown to down-regulate the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) in macrophages infected with Herpes Simplex Virus 1 (HSV-1). This suggests that dichapetalins, including potentially this compound, may act as immunosuppressive agents by attenuating the production of type I interferons and other inflammatory cytokines.

Caption: Inhibition of the cGAS-STING pathway by Dichapetalin-type triterpenoids.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the discovery and isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics, particularly in the areas of oncology and immunology. Its potent cytotoxicity and emerging role as an inhibitor of the cGas-STING signaling pathway highlight the need for further investigation. Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of novel analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by this compound is essential for its rational development as a therapeutic agent.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a foundational understanding of this compound for researchers poised to explore the therapeutic potential of this intriguing natural product.

References

Dichapetalin K chemical structure and unique phenyl-butadiene functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin K is a naturally occurring, highly modified triterpenoid that has attracted scientific interest due to its complex chemical architecture and significant biological activities. Isolated from plants of the Dichapetalum genus, this compound is a member of the dichapetalin family, which is characterized by a unique structural feature. This technical guide provides an in-depth exploration of the chemical structure of this compound, with a particular focus on its defining 2-phenylpyrano moiety. It also details generalized experimental protocols for its isolation and the evaluation of its cytotoxic effects, and presents available quantitative data on its biological activity. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this guide offers a comprehensive overview of the current knowledge surrounding this potent natural product.

Chemical Structure and the Phenylpyrano Moiety

This compound is a complex dammarane-type triterpenoid. A defining characteristic of the dichapetalin class of molecules, including this compound, is the presence of a 2-phenylpyrano moiety that is annulated (fused) to ring A of the core dammarane skeleton.[1] This feature distinguishes it from many other triterpenoids and is thought to be a key contributor to its biological activity. The systematic IUPAC name for this compound is (3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one.[2]

Initial descriptions of a "phenyl-butadiene functionality" are more accurately understood as referring to this larger, integrated phenylpyrano system. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been pivotal in the structural elucidation of this compound and its analogues.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C39H50O6 |

| Molecular Weight | 614.8 g/mol |

| Exact Mass | 614.36073931 g/mol |

| XLogP3 | 6.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

Isolation from Natural Sources

This compound is a natural product isolated from plant species of the Dichapetalum genus, notably Dichapetalum gelonioides.[2] The isolation process is a multi-step procedure involving extraction and chromatographic purification.

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound, based on common practices for separating natural products of this type.

1. Plant Material Collection and Preparation:

-

The relevant plant parts (e.g., stem bark, roots) of Dichapetalum gelonioides are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.[1]

2. Extraction:

-

The powdered plant material is exhaustively extracted with an organic solvent, typically methanol (MeOH), at room temperature.[1]

-

The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then often partitioned between an aqueous methanol solution and a non-polar solvent like hexane to remove fats and waxes.[1]

-

The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), to isolate compounds of interest like this compound.[1]

3. Chromatographic Purification:

-

The ethyl acetate-soluble fraction is subjected to column chromatography over a stationary phase like silica gel.[1]

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform, CHCl3) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol, MeOH).[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved through repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[2] The cytotoxicity of triterpenoids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Table 2: Reported Cytotoxicity of Dichapetalin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Dichapetalin X | Leukemic cells | 3.14 | [2] |

Note: Specific IC50 values for this compound were not available in the reviewed literature, but it is reported to have broad cytotoxic activity.[1]

Experimental Protocols for Cytotoxicity Assays

The cytotoxic activity of compounds like this compound is typically evaluated using in vitro cell-based assays. The MTT and LDH assays are two commonly employed methods.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH is a stable enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

-

Colorimetric Measurement: The LDH reaction results in the formation of a colored product (formazan). Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been extensively reported in the scientific literature. However, studies on other structurally related cytotoxic triterpenoids suggest potential mechanisms that may also be relevant to this compound. These often involve the induction of apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key signaling pathways frequently implicated in the cytotoxic action of triterpenoids include:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pro-survival pathway.

-

MAPK Pathway (ERK, JNK, p38): Modulation of these pathways which can lead to either cell survival or apoptosis depending on the cellular context.

-

NF-κB Signaling: Inhibition of this pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

Further research is required to specifically identify the signaling cascades targeted by this compound.

Conclusion and Future Perspectives

This compound is a structurally unique and biologically active natural product with demonstrated cytotoxic potential. Its complex chemical structure, characterized by the 2-phenylpyrano moiety, makes it an intriguing candidate for further investigation in the context of anticancer drug discovery. Future research should focus on the total synthesis of this compound and its analogs to enable more extensive biological evaluation and structure-activity relationship studies. A critical area for future investigation will be the elucidation of its specific molecular targets and the signaling pathways it modulates to exert its cytotoxic effects. A deeper understanding of its mechanism of action will be essential for realizing its therapeutic potential.

References

Dichapetalin K: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin K is a member of the dichapetalin class of meroterpenoids, a unique group of natural products characterized by a 2-phenylpyrano moiety fused to a dammarane-type triterpene skeleton. These compounds have garnered significant interest within the scientific community due to their potent biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in those sources, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources and Abundance

This compound, along with other members of the dichapetalin family, has been primarily isolated from plants belonging to the genera Dichapetalum (family Dichapetalaceae) and Phyllanthus (family Phyllanthaceae).[1][2] Specifically, this compound has been identified in Dichapetalum gelonioides and Dichapetalum madagascariensis.[3]

While precise quantitative data for the abundance of this compound is not extensively documented in the available literature, the yields of related dichapetalins from Dichapetalum species provide a valuable estimation. For instance, in one study, the isolation of Dichapetalin A from the stem bark of Dichapetalum gelonioides was reported with a yield of approximately 3.9 mg/kg. The quantitative data for Dichapetalin A is presented in the table below.

| Compound | Plant Source | Plant Part | Yield (mg/kg) |

| Dichapetalin A | Dichapetalum gelonioides | Stem Bark | ~3.9 |

Note: This table is based on the reported yield of Dichapetalin A, a closely related compound, to provide an estimate of the potential abundance of this compound from a similar source.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process encompassing extraction, chromatographic purification, and spectroscopic analysis. The following protocols are a composite of methodologies reported for the isolation of dichapetalins, including this compound.

Extraction

-

Plant Material Preparation : The air-dried and powdered plant material (e.g., stem bark of Dichapetalum gelonioides) is subjected to extraction.

-

Solvent Extraction : The powdered material is repeatedly extracted with methanol (MeOH) at room temperature.

-

Concentration : The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is then suspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned against a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents. The methanolic layer is then further partitioned against a solvent of intermediate polarity, typically ethyl acetate (EtOAc), to enrich the dichapetalin-containing fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (e.g., 200-300 mesh).

-

Mobile Phase : A gradient solvent system is typically employed, starting with a less polar mixture and gradually increasing the polarity. A common gradient involves mixtures of chloroform (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and incrementally adding MeOH.

-

Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient of acetonitrile (ACN) and water is a typical mobile phase.

-

Detection : UV detection at a wavelength where the phenylpyrano chromophore absorbs (e.g., 254 nm).

-

Purification : The fraction containing this compound is injected onto the preparative HPLC system, and the peak corresponding to the compound is collected.

-

Structure Elucidation

The purified this compound is subjected to various spectroscopic analyses to confirm its structure.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR : ¹H NMR and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

-

2D NMR : Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure.

-

-

X-ray Crystallography : If a suitable crystal of this compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous confirmation of its three-dimensional structure and absolute stereochemistry.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are still under investigation, research suggests that its cytotoxic effects against cancer cells may be mediated through the induction of apoptosis.[1] The proposed mechanism involves the generation of oxidative stress and the disruption of mitochondrial function.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound represents a promising natural product with significant potential for further investigation in the context of drug discovery, particularly in the area of oncology. This technical guide has summarized the current knowledge regarding its natural sources, estimated abundance, and detailed methodologies for its isolation and characterization. The elucidation of its mechanism of action, centered around the induction of apoptosis via oxidative stress and mitochondrial dysfunction, provides a foundation for future studies aimed at identifying its specific molecular targets and optimizing its therapeutic potential. Further research into the sustainable sourcing and semi-synthetic modification of this compound and its analogues is warranted to fully explore the therapeutic promise of this unique class of natural products.

References

- 1. Dichapetalins from Dichapetalum species and their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. the-dichapetalins-and-dichapetalin-type-compounds-structural-diversity-bioactivity-and-future-research-perspectives - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

Dichapetalin K: A Technical Guide on the Putative Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin K is a member of the dichapetalin family of highly modified triterpenoids, natural products isolated from plants of the genus Dichapetalum.[1] While direct experimental evidence elucidating the specific mechanism of action for this compound in cancer cells is currently limited in publicly available literature, the broader family of dichapetalins has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.[2][3][4] This technical guide consolidates the available data on related dichapetalins, primarily Dichapetalin A and M, to propose a putative mechanism of action for this compound. We will explore potential effects on apoptosis, cell cycle arrest, and key signaling pathways, supplemented with detailed experimental protocols for investigating these phenomena.

Introduction to this compound

This compound is a natural product found in Dichapetalum gelonioides.[1] It belongs to the dichapetalin class of meroterpenoids, which are characterized by a complex and unique chemical structure.[1] The dichapetalins, as a group, have garnered interest for their potent biological activities, including cytotoxic effects against cancer cells.[2][3][4]

Chemical Structure:

-

Molecular Formula: C39H50O6[1]

-

Molecular Weight: 614.8 g/mol [1]

-

IUPAC Name: (3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one[1]

Cytotoxic Activity of Related Dichapetalins

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dichapetalin A | SW626 (ovarian) | 0.34 | [5] |

| HCT116 (colon) | 0.25 | [5] | |

| WM 266-4 (melanoma) | 17 | [5] | |

| BC1 (breast) | > 20 | [5] | |

| Dichapetalin M | HCT116 (colon) | 0.0099 | [6] |

| WM266-4 (melanoma) | 0.078 | [6] | |

| MCF-7 (breast) | 4.71 (48h), 3.95 (72h) | [5] | |

| Dichapetalin X | Jurkat (T-lymphocytic leukemia) | 3.14 | [4][5] |

| HL-60 (promyelocytic leukemia) | - | [5] | |

| CEM (T-lymphoblast-like leukemia) | - | [5] |

Proposed Mechanism of Action

Based on the known activities of other triterpenoids and related natural products in cancer cells, a hypothetical mechanism of action for this compound can be proposed, centered around the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways.

Induction of Apoptosis

Many natural cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of molecular events. It is plausible that this compound triggers apoptosis in cancer cells.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Many chemotherapeutic agents function by inducing cell cycle arrest, preventing cancer cells from proliferating. This compound may cause an accumulation of cells in a specific phase of the cell cycle, such as G2/M or G1.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell survival, proliferation, and growth, and are often dysregulated in cancer.[7][8][9][10][11] Natural products frequently target these pathways to exert their anti-cancer effects.[11][12] While direct evidence for this compound is lacking, one study on Dichapetalin A in mouse peritoneal macrophages (not cancer cells) demonstrated a down-regulation of the phosphorylation of Tbk1 and Irf3 in the cGas-STING pathway, suggesting an immunomodulatory role.[13] Another study proposed, based on in silico data, that Dichapetalin M may act via the PXR signaling pathway.[5] A plausible hypothesis for this compound's action in cancer cells involves the inhibition of pro-survival signaling.

Below is a hypothetical signaling pathway illustrating how a dichapetalin compound might induce apoptosis in cancer cells.

Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following standard experimental protocols can be employed.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][14][15]

-

Measure the absorbance at 570 nm using a microplate reader.[14][15]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[16]

-

Incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[17][18]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.[17]

-

Incubate for 15-30 minutes at room temperature in the dark.[18]

-

Analyze the samples on a flow cytometer.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.[1][2][16][17][19]

Materials:

-

This compound

-

Cancer cell line of interest

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells to extract proteins.[2]

-

Determine protein concentration using a protein assay.

-

Separate proteins by size using SDS-PAGE.[16]

-

Transfer the separated proteins to a membrane.[16]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.[2][17]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[2]

-

Detect the protein using a chemiluminescent substrate and an imaging system.[17]

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's mechanism of action in cancer cells.

Conclusion

While this compound holds promise as a potential anticancer agent due to the demonstrated cytotoxicity of its chemical class, further research is imperative to fully elucidate its mechanism of action. The experimental protocols and hypothetical frameworks provided in this guide offer a structured approach for researchers to investigate its effects on cancer cell apoptosis, cell cycle progression, and underlying signaling pathways. Such studies are crucial for the future development and potential therapeutic application of this compound and other related compounds.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. PI3K/AKT signaling pathway and cancer: an updated review | Semantic Scholar [semanticscholar.org]

- 12. youtube.com [youtube.com]

- 13. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 17. CST | Cell Signaling Technology [cellsignal.com]

- 18. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4.6. Western Blot Analysis [bio-protocol.org]

Dichapetalin K: Investigating Cytotoxicity in Leukemia Cell Lines - A Methodological Guide

To the valued researcher, scientist, or drug development professional,

This technical guide addresses the topic of Dichapetalin K's cytotoxicity against leukemia cell lines. Initial comprehensive searches for direct studies on the effects of this compound on leukemic cells did not yield specific quantitative data, such as IC50 values, or detailed experimental protocols. One study noted that a class of related compounds, dichapetalins, exhibited cytotoxic and anti-proliferative activities in the 10-6 to 10-8 M range against HCT116 and WM 266-4 cancer cell lines, and included the leukemia cell line HL-60 in its indexing terms, but did not present specific data for any dichapetalin against this cell line[1].

In the absence of direct evidence for this compound, this whitepaper will serve as an in-depth methodological guide for researchers interested in evaluating the cytotoxic potential of novel compounds, such as this compound, against leukemia cell lines. The protocols and pathways described herein are based on established practices in the field of oncology drug discovery.

Common Leukemia Cell Lines for Cytotoxicity Screening

A variety of established human leukemia cell lines are utilized in vitro to study the effects of potential anti-cancer compounds. These cell lines provide a foundational tool for assessing cytotoxic and differentiation-inducing capabilities of novel therapeutic agents. Commonly used cell lines include:

-

NB4: Derived from a patient with acute promyelocytic leukemia.

-

KG1a: A human acute myelogenous leukemia cell line.

-

U937: A human histiocytic lymphoma cell line with monocytic characteristics.

-

THP-1: A human monocytic cell line derived from an acute monocytic leukemia patient.

-

K562: A human myelogenous leukemia cell line.

-

Jurkat, CCRF-CEM, MOLT-3, and MOLT-4: Human T-cell acute lymphoblastic leukemia cell lines.

Experimental Protocols for Assessing Cytotoxicity

The following sections detail standardized methodologies for determining the cytotoxic effects of a test compound, such as this compound, on leukemia cell lines.

Cell Culture and Maintenance

Leukemia cell lines are typically cultured in suspension. Adherence to sterile techniques and consistent culture conditions is paramount for reproducible results.

-

Growth Media: RPMI-1640 is a commonly used basal medium, supplemented with 10-20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and sometimes L-glutamine. Specific cell lines may have unique media requirements as recommended by the supplier (e.g., ATCC).

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Cell Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth phase. Cell density is typically maintained between 1 x 105 and 1 x 106 cells/mL.

Cytotoxicity Assays

Multiple assays are available to measure cell viability and proliferation. The choice of assay can depend on the compound's mechanism of action and the experimental endpoint.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Treatment: Treat cells with varying concentrations of this compound in culture flasks or plates for the desired time period.

-

Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Viability Calculation: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

Caption: General workflow for assessing the cytotoxicity of a novel compound against leukemia cell lines using the MTT assay.

Potential Signaling Pathways in Leukemia Cytotoxicity

While the specific mechanism of this compound is unknown, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. Key signaling pathways frequently implicated in leukemia include the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway, often triggered by cellular stress, is a common target for anti-cancer agents.

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic compounds in leukemia.

Conclusion

While specific data on the cytotoxicity of this compound against leukemia cell lines is not currently available in the reviewed literature, this guide provides a comprehensive framework for its investigation. By employing the standardized cell lines and cytotoxicity assays detailed, researchers can effectively evaluate the anti-leukemic potential of this compound and other novel compounds. Further studies would be necessary to elucidate its precise mechanism of action, including its effects on key signaling pathways such as apoptosis. The methodologies and conceptual frameworks presented here offer a solid foundation for such future research endeavors.

References

Dichapetalin K: A Potential Antifeedant Agent for Crop Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin K is a naturally occurring triterpenoid compound isolated from plants of the genus Dichapetalum, notably Dichapetalum gelonioides. Triterpenoids are a large and diverse class of organic compounds, synthesized in plants through the mevalonic acid pathway, and are known to play a crucial role in plant defense mechanisms. The broader class of dichapetalins has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Of significant interest to the agricultural sector is the observed antifeedant activity of these compounds, suggesting their potential as natural pesticides. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential antifeedant agent, including available data, experimental protocols, and a proposed mechanism of action.

Quantitative Data on Antifeedant Activity

| Compound | Insect Species | Parameter | Value | Reference |

| Dichapetalin A | Spodoptera litura (Fall Armyworm) | EC50 | Data not available in searched literature | - |

| Dichapetalin Class | General Insect Herbivores | Activity | Antifeedant |

Note: The table above highlights the current gap in publicly available, specific quantitative antifeedant data for this compound. The antifeedant activity of the dichapetalin class of compounds has been noted, but specific metrics are needed for a comprehensive evaluation.

Experimental Protocols

The following is a detailed methodology for a standard antifeedant bioassay, based on common practices for evaluating the antifeedant properties of natural compounds against insect pests like Spodoptera litura.

Leaf Disc No-Choice Bioassay

This method is widely used to determine the antifeedant activity of a compound by offering insects a food source treated with the test substance.

1. Insect Rearing:

-

Larvae of Spodoptera litura are reared on a standard artificial diet in a controlled environment (25 ± 2°C, 65 ± 5% relative humidity, 16:8 h light:dark photoperiod).

-

Third-instar larvae, starved for 4 hours, are used for the bioassay.

2. Preparation of Test Solutions:

-

This compound is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution of known concentration.

-

A series of dilutions are prepared from the stock solution to test a range of concentrations.

-

A control solution is prepared using the solvent only.

3. Leaf Disc Preparation and Treatment:

-

Fresh, tender leaves from a suitable host plant (e.g., castor bean, Ricinus communis) are collected.

-

Leaf discs of a uniform size (e.g., 5 cm diameter) are punched out using a cork borer.

-

The leaf discs are dipped in the respective test solutions (or control solution) for a standardized period (e.g., 10 seconds).

-

The treated leaf discs are allowed to air-dry completely to evaporate the solvent.

4. Bioassay Procedure:

-

A single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity.

-

One pre-starved third-instar larva of S. litura is introduced into each Petri dish.

-

The Petri dishes are sealed with parafilm to prevent the larvae from escaping.

-

The bioassay is maintained under the same controlled environmental conditions as insect rearing.

-

The area of the leaf disc consumed by the larva is measured after a specific time period (e.g., 24 hours) using a leaf area meter or by digital scanning and image analysis software.

-

The experiment is replicated multiple times (e.g., 5 replicates) for each concentration and the control.

5. Data Analysis:

-

The antifeedant activity is calculated using the Feeding Deterrent Index (FDI) formula: FDI (%) = [(C - T) / (C + T)] x 100 Where:

-

C = Area of leaf consumed in the control group

-

T = Area of leaf consumed in the treated group

-

-

The EC50 (Effective Concentration to deter feeding by 50%) can be calculated using probit analysis of the dose-response data.

Visualizations

Experimental Workflow

Caption: Workflow for the leaf disc no-choice antifeedant bioassay.

Proposed Signaling Pathway for Antifeedant Action

The precise molecular mechanism by which this compound exerts its antifeedant effect is not yet fully elucidated. However, based on the known mechanisms of other triterpenoid antifeedants, a plausible signaling pathway can be proposed. The primary interaction is believed to occur at the insect's gustatory (taste) receptors, located in sensilla on the mouthparts.

Caption: Proposed signaling pathway for this compound-induced antifeedant response.

Mechanism of Action

The proposed mechanism for the antifeedant activity of this compound involves the following steps:

-

Binding to Gustatory Receptors: this compound, upon contact with the insect's mouthparts, is recognized by and binds to specific gustatory receptors (GRs) located on the dendritic membranes of gustatory receptor neurons (GRNs). These GRNs are housed within chemosensory sensilla.

-

Signal Transduction Cascade: The binding of this compound to a GR is hypothesized to activate an intracellular signal transduction cascade. This likely involves the activation of a G-protein, which in turn stimulates the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Ion Channel Modulation: The second messengers then modulate the activity of ion channels in the GRN membrane, leading to an influx of cations (e.g., Na⁺, Ca²⁺).

-

Neuron Depolarization and Action Potential: The influx of positive ions causes a depolarization of the GRN's membrane potential. If this depolarization reaches the neuron's threshold, it will fire action potentials.

-

Signal to the Central Nervous System: The action potentials are transmitted along the axon of the GRN to the insect's central nervous system (CNS), specifically to the subesophageal ganglion, which processes gustatory information.

-

Behavioral Response: The CNS integrates this aversive signal, leading to the cessation of feeding and avoidance of the food source, a behavior known as feeding deterrence.

Conclusion and Future Directions

This compound, and the broader class of dichapetalins, represent a promising avenue for the development of novel, plant-derived antifeedants for integrated pest management strategies. While preliminary evidence strongly suggests their potential, further research is critically needed. Key areas for future investigation include:

-

Quantitative Bioassays: Conducting rigorous antifeedant bioassays to determine the specific FDI and EC50 values of this compound against a range of economically important insect pests.

-

Mechanism of Action Studies: Utilizing electrophysiological techniques, such as single-sensillum recording, to identify the specific gustatory receptors that interact with this compound.

-

Signaling Pathway Elucidation: Employing molecular and cellular biology approaches to fully characterize the downstream signaling pathways involved in the antifeedant response.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its antifeedant activity, which could lead to the development of even more potent and selective compounds.

A deeper understanding of the antifeedant properties of this compound will be instrumental in harnessing its potential for the creation of effective and environmentally benign crop protection solutions.

Dichapetalin K: A Technical Guide to its Nematicidal and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin K, a member of the complex triterpenoid class of natural products known as dichapetalins, has emerged as a compound of significant interest due to its promising biological activities. Isolated from plants of the Dichapetalum genus, these molecules have been historically recognized for their cytotoxicity. However, recent investigations have unveiled a broader spectrum of bioactivity, including potent nematicidal and antifungal properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's efficacy against nematodes and pathogenic fungi, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Nematicidal Activity of this compound

Recent studies have highlighted the potential of this compound as a nematicidal agent. Research has demonstrated its activity against the root-knot nematode Meloidogyne incognita, a significant agricultural pest responsible for substantial crop damage worldwide.

Quantitative Nematicidal Data

| Compound | Target Nematode | IC50 (µg/mL) | Exposure Time (h) | Reference |

| This compound | Meloidogyne incognita | Data not available | Data not available | Jing et al., 2014 |

Experimental Protocol: Nematicidal Assay against Meloidogyne incognita

The following is a generalized protocol for assessing the nematicidal activity of a compound like this compound against second-stage juveniles (J2s) of Meloidogyne incognita, based on standard methodologies.

1. Nematode Culture and J2 Collection:

-

Meloidogyne incognita is cultured on a susceptible host plant, such as tomato (Solanum lycopersicum).

-

Egg masses are collected from the roots of infected plants and incubated in a Baermann funnel at room temperature to allow second-stage juveniles (J2s) to hatch and be collected in sterile water.

2. Preparation of Test Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with sterile distilled water to achieve the desired test concentrations. The final concentration of the solvent should be non-toxic to the nematodes.

3. In Vitro Mortality Assay:

-

Approximately 100 J2s are suspended in 100 µL of sterile water and added to the wells of a 96-well microtiter plate.

-

An equal volume of the test solution (this compound at various concentrations) is added to each well.

-

Control wells containing only sterile distilled water and a solvent control (water with the same concentration of DMSO as the test wells) are included.

-

The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, and 72 hours).

4. Mortality Assessment:

-

After the incubation period, the number of dead and live nematodes in each well is counted under an inverted microscope.

-

Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.

-

The percentage of mortality is calculated for each concentration.

5. Data Analysis:

-

The corrected mortality is calculated using Abbott's formula if mortality is observed in the control.

-

The IC50 value (the concentration of the compound that causes 50% mortality of the nematodes) is determined using probit analysis or other suitable statistical methods.

Antifungal Activity of this compound

In addition to its nematicidal effects, this compound has demonstrated notable antifungal activity against plant pathogenic fungi. Jing et al. (2014) reported its efficacy against Colletotrichum gloeosporioides, the causative agent of anthracnose in a wide range of crops.

Quantitative Antifungal Data

Similar to the nematicidal data, specific Minimum Inhibitory Concentration (MIC) values for this compound against C. gloeosporioides from the primary literature are not widely accessible. The table below is provided as a placeholder for this important data.

| Compound | Target Fungus | MIC (µg/mL) | Reference |

| This compound | Colletotrichum gloeosporioides | Data not available | Jing et al., 2014 |

Experimental Protocol: Antifungal Assay against Colletotrichum gloeosporioides

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against C. gloeosporioides using the broth microdilution method.

1. Fungal Culture and Spore Suspension Preparation:

-

Colletotrichum gloeosporioides is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation occurs.

-

Spores are harvested by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

-

The resulting spore suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a standard density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Preparation of Test Solutions:

-

A stock solution of this compound is prepared and serially diluted in a liquid medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized spore suspension of C. gloeosporioides.

-

A positive control well (medium with fungal inoculum but no test compound) and a negative control well (medium only) are included.

-

The plate is incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a sufficient period (e.g., 48-72 hours).

4. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Mechanism of Action and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms and signaling pathways through which this compound exerts its nematicidal and antifungal effects. The cytotoxic properties of dichapetalins in cancer cell lines are often attributed to the induction of apoptosis through oxidative stress and mitochondrial dysfunction. It is plausible that similar mechanisms may be at play in its activity against nematodes and fungi.

Potential areas of future investigation into the mechanism of action could include:

-

Disruption of Cellular Membranes: Investigating whether this compound interacts with and disrupts the integrity of nematode cuticles or fungal cell walls and membranes.

-

Inhibition of Essential Enzymes: Screening for inhibitory effects on enzymes crucial for nematode and fungal survival, such as those involved in respiration, neurotransmission (in nematodes), or cell wall synthesis (in fungi).

-

Induction of Oxidative Stress: Measuring the generation of reactive oxygen species (ROS) in nematodes and fungi upon exposure to this compound.

-

Interference with Signaling Pathways: Exploring the impact of this compound on key signaling pathways in nematodes and fungi, such as those involved in stress response, development, and pathogenesis.

The following diagram illustrates a hypothetical logical relationship for the activities of this compound, highlighting the need for further research into its mechanisms.

The Intricate Dance of Structure and Activity: A Technical Guide to Dichapetalin-Type Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichapetalin-type triterpenoids, a unique class of natural products primarily isolated from plants of the Dichapetalum genus, have garnered significant attention in the scientific community for their potent biological activities.[1] Characterized by a distinctive dammarane skeleton with a 2-phenylpyran moiety fused to the A-ring, these compounds have demonstrated promising cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of dichapetalin-type triterpenoids, offering a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Core Structure and Key Modifications

The fundamental scaffold of dichapetalin-type triterpenoids consists of a tetracyclic dammarane core. A key distinguishing feature is the C6-C2 unit attached to the A-ring, forming a 2-phenylpyran ring system. Variations in the substitution patterns on this core structure, particularly on the C-17 side chain and the phenylpyran moiety, give rise to a diverse array of analogues with differing biological activities.

Structure-Activity Relationship (SAR) for Cytotoxicity

The cytotoxic effects of dichapetalin-type triterpenoids have been extensively studied against various cancer cell lines. The SAR for this activity is complex, with several structural features playing a crucial role in determining potency.

A critical determinant of cytotoxicity is the nature of the appendage on the A-ring. Analogues possessing a phenyl-butadiene moiety exhibit the most potent cytotoxic effects. In contrast, those with phenyl-endoperoxide, phenyl-furan, or phenyl-enedione appendages show moderate to no activity.

Modifications to the C-17 side chain also significantly impact cytotoxicity. The presence of a lactone ring in the side chain is often associated with significant activity. For instance, dichapetalin M, which possesses a spiroketal lactone, is considerably more potent than dichapetalin A.[2] Conversely, analogues with a methyl ester side chain, such as dichapetalins C, D, and F, tend to exhibit reduced or no activity.[2]

Furthermore, subtle changes to the core structure can lead to substantial differences in cytotoxicity. For example, the conversion of the primary C-26 hydroxy group to an aldehyde, as seen in dichapetalin N, has been shown to enhance cytotoxicity against HCT116 and WM 266-4 cells. Saturation of the Δ11,12 double bond can also modulate activity, with dichapetalin L showing slightly enhanced activity against LNCaP and Lu-1 cancer cells compared to its unsaturated counterpart.[1]

Table 1: Cytotoxicity of Dichapetalin-Type Triterpenoids Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Dichapetalin A | SW626 (ovarian) | 0.34 | [1] |

| BC1 (breast) | >20 | [1] | |

| HCT116 (colon) | 0.25 | [1] | |

| WM 266-4 (melanoma) | 17 | [1] | |

| Dichapetalin N | HCT116 (colon) | More potent than Dichapetalin A | [1] |

| WM 266-4 (melanoma) | More potent than Dichapetalin A | [1] |

Structure-Activity Relationship for Anti-inflammatory Activity

Certain dichapetalin-type triterpenoids have also demonstrated significant anti-inflammatory properties. The SAR for this activity is an emerging area of research. One of the key mechanisms underlying their anti-inflammatory effects is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For example, one undescribed dichapetalin-type triterpenoid exhibited an inhibitory effect on LPS-induced NO production in RAW264.7 murine macrophages with an IC50 value of 2.09 μM.[3]

A crucial signaling pathway implicated in the anti-inflammatory and immunomodulatory effects of these compounds is the cGas-STING pathway. Dichapetalin A has been shown to inhibit the activation of this pathway in mouse peritoneal macrophages (MPMs) by downregulating the phosphorylation of TBK1 and IRF3, key downstream signaling molecules.[4][5] This leads to a reduction in the expression of interferon-β (IFN-β) and pro-inflammatory cytokines such as IL-1β and IL-6.[4]

Signaling Pathway Diagram: Inhibition of the cGas-STING Pathway by Dichapetalin A

Caption: Dichapetalin A inhibits the cGas-STING pathway.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard procedures used for assessing the cytotoxicity of natural products.

1. Cell Culture:

-

Culture the desired cancer cell lines in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of the dichapetalin-type triterpenoid in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

-

Incubate the plates for 48 to 72 hours.

4. MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

5. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is based on methods used to evaluate the anti-inflammatory activity of natural compounds.[3]

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Cell Seeding:

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.

3. Compound and LPS Treatment:

-

Prepare stock solutions of the dichapetalin-type triterpenoids in DMSO.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (DMSO and LPS) and a negative control group (no compound, no LPS).

4. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

5. Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

-

Calculate the IC50 value for NO inhibition.

Workflow for Structure-Activity Relationship Studies of Dichapetalin-Type Triterpenoids

Caption: A typical workflow for SAR studies of dichapetalins.

Conclusion and Future Perspectives

The structure-activity relationships of dichapetalin-type triterpenoids reveal a fascinating interplay between their chemical architecture and biological function. Key structural motifs, such as the A-ring appendage and the C-17 side chain, are critical determinants of their cytotoxic and anti-inflammatory potential. The elucidation of their inhibitory effects on the cGas-STING pathway provides a molecular basis for their immunomodulatory activities and opens new avenues for therapeutic intervention in inflammatory and autoimmune diseases.

Future research in this area should focus on the synthesis of novel analogues with improved potency and selectivity. A deeper understanding of their mechanism of action, including the identification of direct molecular targets, will be crucial for their development as clinical candidates. Furthermore, exploring the synergistic effects of dichapetalins with existing chemotherapeutic agents could lead to innovative combination therapies for cancer. The rich chemical diversity and potent bioactivities of dichapetalin-type triterpenoids ensure that they will remain a fertile ground for discovery in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dichapetalin-type triterpenoids from Dichapetalum longipetalum and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dichapetalin-type triterpenoids inhibits macrophage interferon expression by regulating the cGas-STING pathway, suggesting potential application in immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dichapetalin K: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichapetalin K, a naturally occurring triterpenoid, has emerged as a compound of interest for its potential therapeutic applications, primarily in oncology and inflammatory diseases. This document provides a comprehensive technical overview of the existing research on this compound, including its cytotoxic and anti-inflammatory properties, and putative mechanisms of action. This guide is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways.

Introduction

This compound belongs to the dichapetalin class of triterpenoids, which are primarily isolated from plants of the Dichapetalum genus. These compounds are characterized by a complex dammarane skeleton. Research into the biological activities of dichapetalins has revealed potent cytotoxic and anti-inflammatory effects, positioning them as potential leads for novel therapeutic agents. This compound can be obtained through natural extraction from sources such as Dichapetalum gelonioides or via chemical synthesis.[1] Its cytotoxic properties make it a candidate for investigation in oncology, while its anti-inflammatory effects suggest potential applications in managing inflammatory conditions.[1] Furthermore, its antimicrobial properties indicate possible agricultural uses as a natural pesticide or fungicide.[1]

Therapeutic Potential and Mechanism of Action

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The substitution of a methoxy group at the C-4' position in the Dichapetalin structure, a characteristic of this compound, has been shown to slightly enhance cytotoxic potency against LNCaP (prostate cancer) and Lu-1 (lung cancer) cells. However, this same modification resulted in a substantial weakening of its cytotoxic effect on SW626 (ovarian cancer) cells.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Reported Activity |

| LNCaP | Prostate Cancer | Slight enhancement of cytotoxic potency |

| Lu-1 | Lung Cancer | Slight enhancement of cytotoxic potency |

| SW626 | Ovarian Cancer | Substantially weakened cytotoxic effect |

No specific IC50 values for this compound were identified in the reviewed literature.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not yet available, studies on related dichapetalin-type triterpenoids provide a strong rationale for its investigation in this area. For instance, a closely related dichapetalin compound demonstrated a potent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, with an IC50 value of 2.09 μM. This suggests that this compound may also possess significant anti-inflammatory properties by modulating key inflammatory mediators.

Nematicidal Activity

In addition to its potential in human therapeutics, this compound has been investigated for its nematicidal properties. However, it exhibited low activity, with a 4.4% mortality rate against Panagrellus redivivus at a concentration of 100 μg/mL over 72 hours.[2][3]

Putative Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research and studies on related compounds suggest the involvement of pathways related to apoptosis, mitochondrial function, and oxidative stress.

Induction of Apoptosis

It is hypothesized that this compound may induce apoptosis in cancer cells.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells and is a primary target for many chemotherapeutic agents. The proposed mechanism involves the induction of oxidative stress and the disruption of mitochondrial function, leading to the activation of apoptotic cascades.[1]

Mitochondrial Dysfunction and Oxidative Stress

A potential mechanism of action for this compound is the disruption of mitochondrial function. This can lead to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress. This cellular stress can further contribute to the induction of apoptosis.

Experimental Protocols

This section outlines general methodologies that can be adapted for the investigation of this compound's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration (IC50).

-

Cell Seeding: Plate cancer cells (e.g., LNCaP, Lu-1, SW626) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of inflammatory response.

-

Cell Seeding and Stimulation: Plate RAW264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-only treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

-